Heteropeucenin, methyl ether

Description

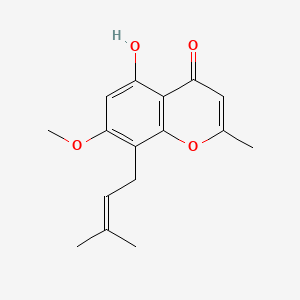

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C16H18O4/c1-9(2)5-6-11-14(19-4)8-13(18)15-12(17)7-10(3)20-16(11)15/h5,7-8,18H,6H2,1-4H3 |

InChI Key |

KVNRDSLYCOJCRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CC=C(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Natural Occurrence

Heteropeucenin (B94976), methyl ether has been isolated from several plant species belonging to the Rutaceae and Simaroubaceae families. Its presence has been documented in the heartwood, branches, leaves, stems, and fruits of these plants.

The compound is found in Ptaeroxylon obliquum, a tree native to Southern Africa, where it co-occurs with a variety of other chromones and coumarins such as ptaeroxylin (B86782), alloptaeroxylin (B1642927), and peucenin (B10754109). nih.govacs.orgmdpi.com It has also been identified in Harrisonia perforata, a medicinal plant found in Southeast Asia. medchemexpress.commedchemexpress.comimmunomart.comscilit.comtci-thaijo.orgbiocrick.comthaiscience.info In this plant, it is found alongside other chromones like perforamone A, B, C, and D, as well as eugenin (B1202370) and saikochromone A. biocrick.comthaiscience.info Furthermore, research has indicated the presence of Heteropeucenin, methyl ether in the fruits of Citrus aurantium L.. biocrick.com

| Plant Species | Family | Plant Part(s) | Co-occurring Compounds |

|---|---|---|---|

| Ptaeroxylon obliquum | Rutaceae | Heartwood (timber) | Ptaeroxylin, Alloptaeroxylin, Peucenin, Scopoletin, Obliquin |

| Harrisonia perforata | Simaroubaceae | Branches, Leaves, Stems, Roots | Perforamone A, B, C, D, Peucenin-7-methyl ether, O-Methylalloptaeroxylin, Eugenin, Saikochromone A |

| Citrus aurantium L. | Rutaceae | Fruits | Not specified in reviewed literature |

Isolation Methodologies

The isolation of this compound from its natural sources typically involves initial extraction with organic solvents followed by various chromatographic techniques to separate the compound from the complex mixture of phytochemicals.

Beyond traditional column chromatography, more advanced and efficient chromatographic techniques have been employed in the separation of chromones from plant extracts, which are applicable to the isolation of this compound. These methods offer improved resolution and speed.

Flash Column Chromatography: In a study on the chemical constituents of the branches of Harrisonia perforata, an ethyl acetate-soluble fraction of the plant extract was subjected to flash column chromatography over silica (B1680970) gel. thaiscience.info This technique, which utilizes moderate pressure to increase the flow rate of the mobile phase, allowed for the separation of the extract into multiple fractions. thaiscience.info Further chromatographic separation of these fractions yielded several compounds, including peucenin-7-methyl ether, a structurally related chromone (B188151), indicating the utility of this method for the separation of this class of compounds. thaiscience.info

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Counter-Current Chromatography (HPCCC): A notable example of the application of a combination of advanced chromatographic methods is the isolation of various chromones from Saposhnikovia divaricata. researchgate.nettandfonline.comtandfonline.com In this study, the n-butanol extract of the plant was first fractionated using reverse-phase medium-pressure liquid chromatography (RP-MPLC). tandfonline.comtandfonline.com This initial separation yielded several fractions, some of which were mixtures of compounds. tandfonline.comtandfonline.com

These enriched fractions were then subjected to further purification using high-performance counter-current chromatography (HPCCC). researchgate.nettandfonline.comtandfonline.com HPCCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. chrom-china.com By employing a suitable two-phase solvent system, researchers were able to successfully isolate several pure chromones. researchgate.nettandfonline.comtandfonline.com This combined approach of MPLC followed by HPCCC demonstrates a powerful strategy for the efficient isolation of specific chromones from complex plant extracts.

| Chromatographic Method | Stationary/Mobile Phase Principle | Application Example (Plant Source) | Key Advantages |

|---|---|---|---|

| Flash Column Chromatography | Solid-liquid chromatography with moderate pressure application. | Harrisonia perforata | Faster separation compared to traditional column chromatography. |

| Medium-Pressure Liquid Chromatography (MPLC) | Solid-liquid chromatography with pressures higher than flash chromatography but lower than HPLC. | Saposhnikovia divaricata | Efficient preliminary fractionation of crude extracts. |

| High-Performance Counter-Current Chromatography (HPCCC) | Liquid-liquid partition chromatography without a solid support. | Saposhnikovia divaricata | No irreversible sample adsorption, high sample loading capacity, good resolution. |

Total Synthesis Approaches to this compound

The total synthesis of this compound involves the construction of the core chromone structure followed by the strategic introduction of its characteristic functional groups.

The fundamental framework of heteropeucenin is a 5,7-dihydroxy-2-methylchromone skeleton, a structure common to many natural products like eugenin. The synthesis of this nucleus is a critical first step. A common and versatile method for constructing the chromone ring is the Baker-Venkataraman rearrangement. This process typically starts with a suitably substituted o-hydroxyacetophenone which is acylated and then rearranged under basic conditions to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration of the diketone yield the chromone ring. Alternative pathways to the chromone core can also be visualized, including the acetate-malonate pathway which is a biosynthetic route in plants. gla.ac.uk

With the chromone nucleus in hand, the next steps involve the introduction of a prenyl (3,3-dimethylallyl) group at the C-8 position and a methyl group on the 7-hydroxyl function.

Research into the alkylation of eugenin (5,7-dihydroxy-2-methylchromone) has shown that direct C-prenylation can be achieved. gla.ac.uk In one study, attempts to O-alkylate the 5-hydroxyl group of eugenin-7-methyl ether using dimethylallyl bromide and potassium carbonate in acetone (B3395972) resulted in the formation of two C-alkylated products in low yield: peucenin-7-methyl ether (C-6 prenylated) and the desired heteropeucenin-7-methyl ether (C-8 prenylated). gla.ac.uk

A more controlled and widely used method for introducing a prenyl group to a specific position on a phenol (B47542) ring is the Claisen rearrangement. gla.ac.ukacs.org This strategy involves:

O-alkylation: The target hydroxyl group (in this case, the 7-OH of a precursor like noreugenin) is first converted to a prenyl ether.

Thermal Rearrangement: The prenyl ether is then heated, causing the prenyl group to migrate from the oxygen atom to an ortho carbon position (C-6 or C-8). acs.org To achieve substitution at the C-8 position specifically, the C-6 position might be blocked, or specific reaction conditions can be employed to favor migration to C-8.

The methoxy (B1213986) group at C-7 is typically introduced by selective methylation of the 7-hydroxyl group, which is more reactive than the chelated 5-hydroxyl group. This can be performed on the chromone precursor before or after the introduction of the prenyl group. gla.ac.ukgla.ac.uk

Semisynthetic Derivatization from Related Precursors

Semisynthetic approaches leverage the availability of structurally similar natural products, such as peucenin, modifying them to produce this compound or its derivatives.

Oxidative cyclization is a key transformation for modifying chromones with isoprenoid side chains. gla.ac.ukgla.ac.uknih.gov Studies on peucenin (the C-6 prenyl isomer of heteropeucenin) and its 7-methyl ether have demonstrated that the prenyl double bond can be epoxidized. gla.ac.ukgla.ac.uk The resulting epoxide is then susceptible to intramolecular attack by a nearby hydroxyl group.

In the case of peucenin-7-methyl ether, the epoxidation of the side chain followed by nucleophilic attack from the chelated 5-hydroxyl group leads to the formation of an angularly fused dihydrofuran ring system. gla.ac.ukgla.ac.uk This reaction demonstrates a competitive pathway for cyclization and is a significant structural modification. Similarly, oxidative cyclization of peucenin itself can lead to a mixture of products, including the secondary alcohol hamaudol (B191381) and the tertiary alcohol visamminol, through cyclization involving the 7-hydroxyl group. gla.ac.uk These reactions highlight the chemical possibilities for creating complex heterocyclic systems from simple chromone precursors. nih.govorganic-chemistry.org

The methylation of free hydroxyl groups on the chromone ring is a common derivatization step. gla.ac.uk The relative reactivity of the hydroxyl groups dictates the strategy. The 5-hydroxyl group is typically less reactive due to intramolecular hydrogen bonding with the adjacent carbonyl group. gla.ac.uk

Standard methylation procedures involve reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a weak base such as potassium carbonate in a solvent like acetone. gla.ac.uknih.gov For more comprehensive methylation, stronger conditions may be used. An alternative method for methylating phenolic compounds involves the use of trimethyl phosphate (B84403), which can methylate hydroxyl groups in a single step without the need for intermediate phenolate (B1203915) formation. google.com In biosynthetic systems, O-methylation is catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) enzymes, which transfer a methyl group to a free hydroxyl acceptor. researchgate.net

Synthetic Analogs and Structural Derivatives

The chemical framework of this compound has inspired the synthesis of various structural analogs. A notable strategy combines the Claisen rearrangement with ring-closing metathesis (RCM) to create related natural products with seven-membered oxepino rings fused to the chromone core. acs.org

Using this approach, compounds such as ptaeroxylin and eranthin have been synthesized. acs.org The synthesis of ptaeroxylin involved the selective alkylation of the C-7 hydroxyl group of a chromone intermediate with 3-bromo-2-methylpropene, followed by an RCM reaction using Grubbs' catalyst to form the seven-membered ring. acs.org This methodology provides efficient access to a range of naturally occurring oxepinochromones, confirming their structures through total synthesis. acs.org

Other derivatives arise from the oxidative cyclization reactions mentioned previously, such as hamaudol and visamminol , which are dihydrofuranobenzopyran derivatives formed from peucenin. gla.ac.uk

Data Tables

Table 1: Summary of Key Synthetic Reactions

| Reaction Type | Starting Material | Key Reagents/Conditions | Product(s) | Reference |

| C-Prenylation | Eugenin-7-methyl ether | Dimethylallyl bromide, K₂CO₃, acetone | Heteropeucenin-7-methyl ether, Peucenin-7-methyl ether | gla.ac.uk |

| Claisen Rearrangement | 7-O-prenyl-chromone | Heat | 8-prenyl-chromone (and 6-prenyl isomer) | gla.ac.ukacs.org |

| Ring-Closing Metathesis | 7-O-(2-methylallyl)-chromone | Grubbs' I catalyst | Ptaeroxylin (Oxepinochromone) | acs.org |

| Oxidative Cyclization | Peucenin-7-methyl ether | Epoxidation (e.g., with m-CPBA) followed by acid/base catalysis | Angular fused dihydrofuran derivative | gla.ac.ukgla.ac.uk |

| Methylation | Peucenin | Methyl iodide, K₂CO₃, acetone | Peucenin-7-methyl ether | gla.ac.uk |

Synthesis of Isomeric Ethers and Modified Chromones

The synthesis of isomers and modified chromones from this compound (also known as peucenin-7-methyl ether) often involves leveraging the reactivity of its prenyl side chain and the phenolic hydroxyl groups. gla.ac.uk A key strategy is oxidative cyclisation, which proceeds through the epoxidation of the isoprenoid chain in situ. gla.ac.uk The resulting epoxide intermediate is then susceptible to nucleophilic ring-opening by the ortho hydroxyl groups on the chromone core. gla.ac.uk

When peucenin-7-methyl ether undergoes this reaction, the nucleophilic attack can be directed by the chelated 5-hydroxyl group. This leads to an angularly cyclised product. gla.ac.uk Specifically, the reaction can yield dihydropyran alcohols. gla.ac.uk Further transformation, such as dehydration of the resulting secondary alcohol, can lead to the formation of an angular chromene, isospathelin-7-methoxychromene. gla.ac.uk

This approach has been utilized to synthesize a variety of modified chromones and isomeric structures. The table below summarizes key products derived from the oxidative cyclisation of peucenin and its 7-methyl ether.

| Starting Material | Reaction | Key Products | Reference |

| Peucenin | Oxidative Cyclisation (Epoxidation & Ring Opening) | Hamaudol, Visamminol | gla.ac.uk |

| Peucenin-7-methyl ether | Oxidative Cyclisation (Epoxidation & Ring Opening) | Angularly cyclised secondary and tertiary alcohols | gla.ac.uk |

| Peucenin-7-methyl ether | Epoxidation followed by acid-catalyzed ring opening and dehydration | Isospathelin-7-methoxychromene (angular chromene) | gla.ac.uk |

Exploration of this compound Analogs

The core structure of this compound has served as a scaffold for the synthesis of more complex, related natural products and their analogs. researchgate.netresearchgate.net For instance, it has been used as a key starting material in the synthesis of oxepinochromone natural products like moracin L and the isomeric eranthin. researchgate.net The synthesis of these analogs often involves strategic modifications to the chromone's side chains or the heterocyclic ring system itself. researchgate.netnih.gov

Research into chromone analogs is broad, with synthetic efforts focused on modifying various positions of the chromone nucleus to produce compounds with novel structures. researchgate.net The development of analogs from this compound is part of a larger effort to explore the chemical space around the chromone framework. researchgate.netresearchgate.net These synthetic explorations have also produced related compounds such as heteropeucenin dimethyl ether and alloptaeroxylin. researchgate.net

Mechanistic Aspects of Synthetic Reactions

The syntheses of heteropeucenin derivatives rely on fundamental organic reactions, the mechanisms of which dictate the outcome and efficiency of the transformations. The Claisen rearrangement for chromene formation and epoxidation/ring-opening for cyclisation are two such pivotal mechanistic pathways.

Claisen Rearrangement in Chromene Formation

The Claisen rearrangement is a powerful tool for carbon-carbon bond formation and is central to the synthesis of 2,2-dimethylchromene systems, including the parent structure of heteropeucenin. gla.ac.uklibretexts.org The reaction is a type of researchgate.netresearchgate.net-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a cyclic transition state. libretexts.orgnrochemistry.com

In the context of chromene synthesis, an aryl propargyl ether is subjected to thermal rearrangement. gla.ac.uk The mechanism involves an initial researchgate.netresearchgate.net sigmatropic shift, which transforms the propargyl ether into a highly reactive allene (B1206475) intermediate. researchgate.net This intermediate then undergoes an electrocyclic reaction to form the chromene ring. researchgate.net The entire process is typically concerted and proceeds through a chair-like transition state to minimize steric hindrance. nrochemistry.com This method provides a facile and efficient route to the 2,2-dimethylchromene core of molecules like heteropeucenin from appropriate phenolic precursors. gla.ac.uk However, the efficiency can sometimes be reduced by side reactions, as the Claisen rearrangement can occur readily even at moderate temperatures during the initial formation of the propargyl ether. gla.ac.uk

General Mechanism of Aryl Propargyl Claisen Rearrangement:

researchgate.netresearchgate.net Sigmatropic Rearrangement: The aryl propargyl ether undergoes a concerted rearrangement.

Allene Intermediate Formation: A transient allene intermediate is formed.

Electrocyclization: The allene undergoes a 6π-electrocyclization.

Tautomerization: A final proton shift yields the stable aromatic 2H-chromene system.

Epoxidation and Ring-Opening Reactions

Epoxidation of the prenyl side chain of this compound followed by intramolecular ring-opening is a key strategy for creating fused-ring derivatives. gla.ac.uk The reaction begins with the formation of an epoxide on the double bond of the isoprenoid side chain. gla.ac.uk This epoxide is a strained three-membered ring, making it a good electrophile. mdpi.com

The subsequent ring-opening is typically catalyzed by acid, which protonates the epoxide oxygen, making it a better leaving group and activating the ring toward nucleophilic attack. openstax.orglibretexts.org The nucleophile is one of the phenolic hydroxyl groups on the chromone core. The regiochemistry of the attack—that is, which carbon of the epoxide is attacked—depends on the reaction conditions and the structure of the epoxide. libretexts.org

SN2-like Attack: Under neutral or basic conditions, the nucleophile typically attacks the less substituted carbon of the epoxide. libretexts.org

SN1-like Attack: Under acidic conditions, the transition state has significant carbocation character. The positive charge is better stabilized at the more substituted carbon, so the nucleophile preferentially attacks this more hindered position. openstax.orglibretexts.org

Natural Occurrence and Isolation

Heteropeucenin (B94976), methyl ether has been identified as a constituent of several plant species. It was initially discovered in the heartwood of Ptaeroxylon obliquum (Rutaceae), a tree native to Southern Africa. researchgate.net Subsequent research has also reported its isolation from Harrisonia perforata, a plant belonging to the Simaroubaceae family. medchemexpress.commedchemexpress.com

Biosynthetic Pathways and Precursors

Proposed Biogenetic Origins of Chromones

Chromones are a class of naturally occurring heterocyclic compounds characterized by a benzo-γ-pyrone skeleton. nih.govnumberanalytics.com The primary and most widely accepted biogenetic route for the chromone (B188151) core is the polyketide pathway. nih.govplos.org This pathway involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA, to build a linear polyketide chain.

Key aspects of chromone biogenesis include:

Polyketide Synthases (PKS): Type III PKSs are the crucial enzymes that orchestrate the formation of the polyketide backbone. nih.govmdpi.com These enzymes select a starter molecule and catalyze the iterative addition of extender units, which are most commonly malonyl-CoA. mdpi.com

Cyclization and Aromatization: Following the elongation of the polyketide chain to a specific length, the PKS enzyme facilitates an intramolecular cyclization reaction (often a Claisen condensation) and subsequent aromatization to form the characteristic bicyclic chromone ring system. nih.govmdpi.com For many simple chromones, including the precursor to Heteropeucenin (B94976), methyl ether, a pentaketide (B10854585) chromone synthase (PCS) catalyzes the condensation of five malonyl-CoA molecules. nih.govnih.gov

While the polyketide pathway is the predominant origin, some complex chromones, such as the 2-(2-phenylethyl)chromones found in agarwood, utilize a different starter unit derived from the amino acid phenylalanine, demonstrating the metabolic versatility that leads to chromone diversity. mdpi.com

Precursor Compounds in Heteropeucenin, Methyl Ether Biosynthesis

The biosynthesis of this compound proceeds from simple metabolic building blocks to progressively more complex intermediates. The key precursors have been identified through studies of related natural products and general chromone biosynthesis.

The proposed biosynthetic sequence is as follows:

Malonyl-CoA: As in all polyketide synthesis, this is the fundamental two-carbon extender unit used to build the backbone of the chromone ring. nih.gov

Noreugenin (B191981) (5,7-dihydroxy-2-methylchromone): This compound is the initial chromone core formed. It is synthesized via the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units, a reaction catalyzed by a pentaketide chromone synthase. acs.org

Dimethylallyl Pyrophosphate (DMAPP): This isoprenoid unit is the donor of the five-carbon prenyl group that is attached to the chromone core. It is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

Heteropeucenin: This is the direct precursor to the final compound. It is formed by the prenylation of Noreugenin at the C-8 position. gla.ac.uk

S-Adenosyl Methionine (SAM): This molecule serves as the universal methyl group donor for the final methylation step.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Compound | Role in Biosynthesis | Originating Pathway |

|---|---|---|

| Malonyl-CoA | Primary building block (extender unit) for the chromone ring | Fatty Acid / Polyketide Metabolism |

| Noreugenin | The core chromone skeleton that undergoes modification | Polyketide Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | Donor of the C5-isoprenyl side chain | Isoprenoid (MVA/MEP) Pathway |

| Heteropeucenin | The immediate substrate for the final methylation step | Prenylation of Noreugenin |

| S-Adenosyl Methionine (SAM) | Donor of the methyl group | One-Carbon Metabolism |

Enzymatic Transformations Involved in Biosynthetic Steps

Each step in the conversion of basic metabolites into this compound is catalyzed by a specific class of enzymes. These biocatalysts ensure the high degree of efficiency and specificity required to build the complex final structure.

The key enzymatic transformations include:

Polyketide Synthesis and Cyclization: A Pentaketide Chromone Synthase (PCS) , a type of Type III PKS, catalyzes the initial formation of the noreugenin core. This single enzyme performs a series of decarboxylative condensations of malonyl-CoA units followed by an intramolecular C-acylation (Claisen-type) cyclization and aromatization. nih.govnih.govresearchgate.net

Prenylation: A Prenyltransferase (PT) is responsible for the crucial step of attaching the isoprenyl side chain from DMAPP to the noreugenin core. researchgate.net The regioselectivity of this enzyme determines that the prenyl group is attached at the C-8 position of the aromatic ring, forming Heteropeucenin.

Methylation: The final step is catalyzed by an O-Methyltransferase (OMT) . This enzyme transfers a methyl group from S-adenosyl methionine (SAM) specifically to the hydroxyl group at the C-7 position of Heteropeucenin, yielding this compound. mdpi.com

Table 2: Enzymes and Reactions in this compound Biosynthesis

| Biosynthetic Step | Enzyme Class | Substrate(s) | Product |

|---|---|---|---|

| Chromone Core Formation | Pentaketide Chromone Synthase (PCS) | Acetyl-CoA, Malonyl-CoA | Noreugenin |

| Prenylation | Prenyltransferase (PT) | Noreugenin, DMAPP | Heteropeucenin |

| Methylation | O-Methyltransferase (OMT) | Heteropeucenin, SAM | This compound |

Comparative Biosynthesis with Related Natural Products

The biosynthetic pathway to this compound shares many features with those of other related natural products. Comparing these pathways highlights how small enzymatic changes can lead to a diverse array of chemical structures.

Peucenin (B10754109): This compound is a structural isomer of Heteropeucenin. Its biosynthesis follows an identical path, with the key difference being the regioselectivity of the prenyltransferase enzyme. In the case of Peucenin, the prenyl group is attached to the C-6 position of the noreugenin core instead of the C-8 position. gla.ac.ukgla.ac.uk

Furochromones and Pyranochromones: Many natural products are derived from further modifications of prenylated chromones like Peucenin and Heteropeucenin. For example, the biosynthesis of the furochromone (±)-visamminol proceeds from peucenin. rsc.org This transformation involves the oxidative cyclization of the isoprenyl side chain to form an adjacent furan (B31954) ring, a reaction often catalyzed by cytochrome P450 monooxygenases or specific cyclases. researchgate.netgla.ac.uk Similarly, pyranochromones are formed by a different mode of cyclization of the prenyl side chain. rsc.org

Flavonoids: Like chromones, flavonoids are also derived from the polyketide pathway. However, their biosynthesis, catalyzed by the enzyme chalcone (B49325) synthase (CHS), utilizes a different starter molecule (p-coumaroyl-CoA, derived from phenylalanine) and a distinct cyclization pattern (an intramolecular C6-to-C1 Claisen condensation) to produce a chalcone intermediate. nih.govmdpi.com This chalcone then undergoes further enzymatic modification to form the characteristic flavonoid skeleton. This comparison illustrates how different Type III PKS enzymes can utilize different starter units and cyclization strategies to produce vastly different molecular scaffolds from the same pool of malonyl-CoA extender units.

2-(2-Phenylethyl)chromones (PECs): As mentioned earlier, the biosynthesis of these compounds in agarwood also employs a Type III PKS. mdpi.com However, instead of a simple acetyl-CoA starter, a cinnamoyl-CoA derivative (derived from phenylalanine) is used. This starter unit is then extended with malonyl-CoA units to form the unique PEC backbone, showcasing another variation on the central theme of chromone biosynthesis. mdpi.com

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for delineating the precise carbon-hydrogen framework of Heteropeucenin (B94976), methyl ether. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HMBC, COSY) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of Heteropeucenin, methyl ether displays characteristic signals that correspond to each proton in the structure. A key feature is a sharp singlet observed far downfield, typically around δ 12.5-13.0 ppm, which is indicative of a hydroxyl proton at the C-5 position engaged in strong intramolecular hydrogen bonding with the C-4 carbonyl group. acs.org

The aromatic region shows two singlets, corresponding to the protons on the benzene (B151609) ring portion of the chromone (B188151) nucleus. The methoxy (B1213986) group (O-CH₃) at C-7 gives rise to a singlet at approximately δ 3.8-4.0 ppm. csic.es The C-2 methyl group also appears as a distinct singlet around δ 2.3-2.4 ppm. acs.org

The protons of the 3,3-dimethylallyl (prenyl) side chain attached at C-6 exhibit a characteristic pattern: a doublet for the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring, a triplet for the vinylic proton (-CH=), and two singlets for the gem-dimethyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| 2-CH₃ | ~ 2.4 | s (singlet) |

| H-3 | ~ 6.0 | s (singlet) |

| 5-OH | ~ 12.6 | s (singlet) |

| H-8 | ~ 6.4 | s (singlet) |

| 7-OCH₃ | ~ 3.9 | s (singlet) |

| H-1' | ~ 3.4 | d (doublet) |

| H-2' | ~ 5.2 | t (triplet) |

| 3'-(CH₃)₂ | ~ 1.8 | s (singlet) |

Note: This table is illustrative, based on data reported for structurally similar chromones like ptaeroxylin (B86782) and alloptaeroxylin (B1642927) methyl ether. acs.orgcsic.es

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom, confirming the carbon skeleton. The carbonyl carbon (C-4) of the γ-pyrone ring is the most deshielded, appearing around δ 182-183 ppm. acs.org The carbons of the aromatic ring and the double bond in the pyrone ring (C-2, C-3) resonate in the range of δ 100-167 ppm. The carbon of the methoxy group is typically found near δ 56 ppm. csic.es The carbons of the prenyl side chain can be assigned based on their characteristic shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~ 167 |

| C-3 | ~ 109 |

| C-4 | ~ 182 |

| C-4a | ~ 107 |

| C-5 | ~ 164 |

| C-6 | ~ 111 |

| C-7 | ~ 166 |

| C-8 | ~ 99 |

| C-8a | ~ 158 |

| 2-CH₃ | ~ 21 |

| 7-OCH₃ | ~ 56 |

| C-1' | ~ 22 |

| C-2' | ~ 122 |

| C-3' | ~ 133 |

| C-4' | ~ 26 |

| C-5' | ~ 18 |

Note: This table is illustrative, based on data reported for structurally similar chromones. acs.orgcsic.es

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity within the prenyl side chain between the H-1' methylene protons and the H-2' vinylic proton.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the 5-OH proton to carbons C-4a, C-5, and C-6, and from the 7-OCH₃ protons to the C-7 carbon, confirming the positions of these substituents on the chromone ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₆H₁₈O₄. medchemexpress.com

The fragmentation pattern in the mass spectrum gives structural clues. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (274.31). Common fragmentation pathways for chromones and ethers include:

Alpha-cleavage: Fragmentation tends to occur at the carbon-carbon bond next to the ether oxygen. libretexts.org

Loss of a methyl radical (•CH₃): A peak at [M-15]⁺ is common, resulting from the cleavage of a methyl group.

Cleavage of the prenyl side chain: Characteristic losses of fragments from the prenyl group are expected, providing evidence for this substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. libretexts.org The IR spectrum of this compound would show distinct absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded phenol (B47542) at C-5.

A strong absorption band around 1660-1650 cm⁻¹ for the C=O (carbonyl) stretching of the γ-pyrone ring, which is conjugated with the aromatic system. acs.org

Absorptions in the 1620-1580 cm⁻¹ range due to C=C stretching vibrations within the aromatic and pyrone rings. acs.org

C-H stretching vibrations for the aromatic, vinylic, and aliphatic (methyl, methylene) protons typically appear in the 3100-2850 cm⁻¹ region. libretexts.orgdocbrown.info

Strong C-O stretching bands for the aryl ether (methoxy group) and the pyrone ether linkage are expected in the 1270-1050 cm⁻¹ region. acs.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the chromophore. The chromone ring system is the primary chromophore in this compound. The UV spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption maxima (λmax) characteristic of the 5,7-dioxygenated-2-methylchromone structure. Based on related compounds like ptaeroxylin, absorption bands are expected around 230, 255, and 290 nm, which correspond to the π → π* electronic transitions within the conjugated system. acs.orgthieme-connect.com

Biological Activities and Molecular Mechanisms in Vitro/cellular Focus

Anti-inflammatory Activity (In vitro)

The anti-inflammatory properties of chromones, the class of compounds to which Heteropeucenin (B94976), methyl ether belongs, are a significant area of pharmacological research. nih.gov In vitro studies on various chromone (B188151) derivatives have demonstrated their potential to modulate key inflammatory pathways. pharmainfo.inproquest.com These compounds are recognized as potential candidates for the development of new anti-inflammatory agents. proquest.com The mechanisms often involve the inhibition of inflammatory mediators and enzymes that are crucial in the inflammatory cascade. pharmainfo.inelsevier.es

Heteropeucenin, methyl ether has been directly investigated for its ability to inhibit the production of nitric oxide (NO), a key signaling molecule and mediator in inflammation. When macrophages are activated, for instance by lipopolysaccharide (LPS), they produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). nih.govgoogle.com Excessive NO production is a hallmark of chronic inflammatory conditions.

Research on enantiomeric chromones isolated from the plant Harrisonia perforata has shown that these compounds, including by extension this compound, are capable of inhibiting NO production in activated macrophage cell lines. researchgate.net One study identified a specific enantiomer that inhibited NO production with a half-maximal inhibitory concentration (IC50) value of 6.51 μM, demonstrating potent activity. researchgate.net This inhibitory action is a common feature among many anti-inflammatory chromones, which often target the expression or activity of iNOS. nih.govnih.gov

| Compound/Class | Cell Line | Stimulus | Reported Activity | Source |

|---|---|---|---|---|

| Chromone (from Harrisonia perforata) | Macrophages | LPS | IC50 = 6.51 μM | researchgate.net |

| General Chromones | Macrophages | LPS and IFN-γ | Inhibited NO production at 5-20 μM | nih.gov |

| Chromone Amide Derivative (5-9) | RAW264.7 | LPS | EC50 = 5.33 ± 0.57 μM | nih.gov |

The anti-inflammatory effects of chromones extend beyond NO inhibition to the modulation of complex signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the enzyme iNOS. nih.govresearchgate.net

While direct studies on this compound's effect on NF-κB are limited, research on related chromones provides strong contextual evidence for its likely mechanism. Studies have shown that certain chromones can reduce the transcriptional activity of NF-κB in stimulated macrophages. nih.gov For example, research on compounds from Podocarpus elongatus, which also produces this compound, demonstrated that other isolated compounds significantly inhibited TNFα-induced NF-κB activation in a dose-dependent manner. researchgate.net This inhibition, in turn, suppresses the downstream expression of NF-κB target genes like iNOS and intercellular adhesion molecule-1 (ICAM-1). researchgate.net Some chromones may also exert their effects in part through the activation of the glucocorticoid receptor. nih.gov

Other Reported Biological Activities in Research

This compound has been identified as one of the antimicrobial compounds isolated from certain plant species. 41.89.96 While the broader class of chromones has been investigated for antimicrobial properties, specific data on this compound is still emerging. researchgate.netmdpi.com One study focusing on the isolation and characterization of antimicrobial compounds explicitly listed heteropeucenin-7-methyl ether among the active constituents. 41.89.96 The proposed mechanism for some antimicrobial natural products involves the disruption of the bacterial cell membrane's integrity. 41.89.96

As a member of the chromone family, this compound exists within a class of natural products being investigated for potential anticancer activities. proquest.com The link between chronic inflammation and cancer is well-established, and compounds with anti-inflammatory properties are often evaluated for their potential to interfere with cancer processes. proquest.com

More directly, this compound was identified during the metabolomic profiling of Kigelia africana fruit extracts. core.ac.uk These extracts demonstrated significant anti-proliferative activity against Jeg-3 choriocarcinoma cells, inhibiting their growth to as low as 42% of the untreated control. core.ac.uk The presence of this compound in these active extracts places it as a compound of interest in the context of anticancer research, warranting further investigation to determine its specific contribution to the observed bioactivity. core.ac.uk

Cellular and Molecular Targets

Based on in vitro research, the biological activities of this compound and related chromones can be attributed to their interaction with specific cellular and molecular targets.

| Biological Activity | Potential Molecular Target/Mechanism | Research Context | Source |

|---|---|---|---|

| Anti-inflammatory | Inhibition of inducible nitric oxide synthase (iNOS) leading to reduced NO production. | Directly shown to inhibit NO production in activated macrophages. | researchgate.net |

| Anti-inflammatory | Modulation of the NF-κB signaling pathway. | Other chromones from the same source plant inhibit NF-κB; a general mechanism for this class of compounds. | nih.govresearchgate.net |

| Antimicrobial | Disruption of cell membrane integrity (proposed). | Identified as an antimicrobial compound in plant extracts. | 41.89.96 |

| Anticancer | Inhibition of cancer cell proliferation (specific targets not yet elucidated). | Identified in a plant extract with demonstrated anti-proliferative activity against a choriocarcinoma cell line. | core.ac.uk |

Structure Activity Relationship Sar Studies

Impact of Chromone (B188151) Core Modifications on Biological Activity

The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous natural and synthetic bioactive compounds. researchgate.net Modifications to this core can significantly impact the biological profile of the resulting derivatives. While specific studies focusing exclusively on the chromone core modification of Heteropeucenin (B94976), methyl ether are limited, general SAR principles for the chromone class can provide valuable insights.

Studies on various chromone derivatives have shown that substitutions on the benzo part of the chromone nucleus can lead to significant changes in activity. For example, the presence and position of hydroxyl or halogen groups can influence cytotoxicity and antimicrobial effects. rsc.org In a study on dirchromone derivatives, it was found that hydroxy and cyanide substituents on the chromone core could diminish cytotoxicity while enhancing antibacterial activity, suggesting that different mechanisms of action are at play. rsc.org This highlights the potential for fine-tuning the biological activity of chromone compounds through targeted modifications of the core structure.

Role of Methyl Ether Group in Activity and Selectivity

The 7-methoxy group in Heteropeucenin, methyl ether, plays a crucial role in modulating its physicochemical properties, which in turn affects its biological activity and selectivity. The presence of a methyl ether at position 7, as opposed to a hydroxyl group, significantly alters the molecule's polarity, hydrogen bonding capability, and metabolic stability.

In general, methylation of a phenolic hydroxyl group increases lipophilicity, which can enhance cell membrane permeability and bioavailability. However, it also eliminates a hydrogen bond donor, which could be critical for interaction with a specific biological target. The 7-methoxy group enhances the electron density of the chromone ring system, which can influence its interaction with target proteins.

The metabolic stability conferred by the methyl ether group is another important consideration. Phenolic hydroxyl groups are often susceptible to phase II metabolism (e.g., glucuronidation or sulfation), leading to rapid inactivation and excretion. The methyl ether in this compound, would be less prone to such metabolic pathways, potentially leading to a longer biological half-life.

Influence of Prenyl Side Chain Modifications

The prenyl (3,3-dimethylallyl) side chain at the C-8 position of this compound, is a key determinant of its biological activity, particularly its cytotoxic properties. Prenylation is a common modification in natural products that often enhances their interaction with biological membranes and specific protein targets. nih.gov

SAR studies on prenylated chromones and flavonoids have demonstrated that the presence, position, and structural form of the prenyl group are critical for cytotoxicity against cancer cell lines. nih.gov The prenyl substituent generally increases the cytotoxic activity compared to non-prenylated analogs. nih.gov

Key findings from studies on related compounds include:

Cyclization: The cyclization of the prenyl group with an adjacent hydroxyl group to form a pyran or furan (B31954) ring significantly enhances cytotoxic activity. nih.gov For example, in a study on prenylated flavonoids, compounds with a γ,γ-dimethylpyran ring formed by the cyclization of a prenyl group at C-6 or C-8 with a 7-OH group showed significantly enhanced inhibition of A549 lung cancer cells compared to their uncyclized counterparts. nih.gov

Position: The position of the prenyl group on the chromone core is also important. In many flavonoids, prenylation at the C-8 position has been shown to be favorable for cytotoxic activity. mdpi.com

Length and Branching: Modifications to the length and branching of the alkyl side chain can dramatically alter the biological activity profile, spanning from full agonism to antagonism for certain receptors. acs.org While specific studies on varying the prenyl chain length of this compound are not available, research on other prenylated compounds suggests that such modifications could be a fruitful avenue for modulating its activity. nih.gov

The table below summarizes the cytotoxic activity of some prenylated chromones and flavonoids against the A549 human lung cancer cell line, illustrating the importance of the prenyl group and its modifications.

| Compound | Description | IC50 (µM) against A549 cells |

| Compound 3 | Chromone with a γ,γ-dimethylpyran ring | 19.83 |

| Compound 4 | Chromone with two prenyl groups at C-6 and C-8 | > 50 |

| Compound 5 | Flavonoid with a γ,γ-dimethylpyran ring | 7.93 |

| Compound 6 | Flavonoid with a γ,γ-dimethylpyran ring | 4.50 |

| Icaritin (Positive Control) | Prenylated flavonoid | 21.05 |

| Data sourced from a study on prenylated chromones and flavonoids from Flemingia macrophylla. nih.gov |

These findings collectively suggest that the prenyl side chain of this compound, is a critical pharmacophore, and modifications such as cyclization could lead to more potent analogs.

Computational Approaches to SAR Analysis

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for elucidating the SAR of bioactive compounds and guiding the design of new, more potent analogs.

QSAR studies on chromone derivatives have been employed to correlate their structural features with their biological activities, such as antimicrobial and antioxidant effects. sciencepublishinggroup.comnih.govresearchgate.net These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods to build a mathematical model that predicts the activity of new compounds. For a series of 3-iodochromone derivatives, a QSAR model found that descriptors related to electronic properties and the presence of specific atoms (chlorine and fluorine) were major influencers of their fungicidal activity. nih.gov Such models can be instrumental in predicting the activity of novel this compound, derivatives before their synthesis.

Molecular docking simulations can provide insights into the potential binding modes of this compound, and its analogs with various biological targets. This technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For example, docking studies on spiro chromanone derivatives with antimicrobial activity have identified key interactions with microbial target enzymes like DNA gyrase and lanosterol (B1674476) 14-alpha demethylase, with binding affinities correlating with the observed antimicrobial activity. rsc.org Similarly, docking studies of prenylated flavonoids with the p53 protein have helped to elucidate their anticancer mechanism. nih.gov

A hypothetical molecular docking study of this compound, could involve placing the molecule into the active site of a relevant enzyme, such as a kinase or a DNA-modifying enzyme, to predict its binding orientation and affinity. The results of such a study could reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to its biological activity. For instance, the chromone core might engage in pi-pi stacking with aromatic amino acid residues, while the methyl ether and prenyl groups could form hydrophobic interactions within the binding pocket.

While specific computational studies solely focused on this compound, are not abundant in the literature, the application of these methods to the broader class of chromones demonstrates their utility in understanding and predicting the SAR of this compound. rsc.orgsciencepublishinggroup.com

Future Research Directions and Potential Academic Applications

Development as a Chemical Probe for Biological Pathways

The chromone (B188151) core of Heteropeucenin (B94976), methyl ether, is a privileged structure in medicinal chemistry, known for its interactions with various biological targets. researchgate.netnumberanalytics.com Future research could focus on developing it into a chemical probe. By synthesizing fluorescently-tagged or biotinylated derivatives, it could be used to identify and isolate its cellular binding partners. Such probes would be instrumental in elucidating the specific biological pathways modulated by this compound. The interaction of methyl ether groups with N-heterocyclic aromatic surfaces, a common feature in biological systems, suggests that these interactions could be key to its mechanism and could be exploited in probe design. researchgate.net

Exploration as a Lead Compound for In Vitro Drug Discovery

A lead compound is a chemical entity with promising therapeutic activity that can be chemically modified to optimize its beneficial effects. researchgate.net Heteropeucenin, methyl ether has been identified in metabolomic profiling studies of plant extracts with anti-proliferative activity, suggesting its potential as a starting point for cancer therapeutic development. core.ac.uk Its presence in plants with traditional medicinal uses for treating infections also points towards its potential as an antimicrobial lead. researchgate.netdoi.org The process of lead optimization would involve iterative chemical synthesis and biological testing to enhance efficacy, selectivity, and pharmacokinetic properties. youtube.compion-inc.com

Table 1: Identified Biological Activities of Extracts Containing this compound

| Plant Source | Extract Type | Biological Activity Investigated | Findings | Citation |

| Kigelia africana | Methanol, Water, Ethyl Acetate | Anti-proliferative (Jeg-3 choriocarcinoma cells) | Methanol and water extracts showed significant anti-proliferative activity. | core.ac.uk |

| Ptaeroxylon obliquum | Methanol | Antifungal (Candida albicans) | Crude extracts showed MIC values ranging from 78.12 µg/mL to 312.50 µg/mL. | mdpi.com |

| Harrisonia perforata | Ethanol (B145695) | Antimalarial, Treatment of boils (Folk medicine) | Roots used in traditional Chinese medicine. | doi.org |

Advanced Synthetic Methodologies for Analogs

The synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies. numberanalytics.com Existing synthetic strategies often involve the Claisen rearrangement of propargyl ethers to form the chromone core. gla.ac.uk Future research should aim to develop more efficient and versatile synthetic routes. This could include exploring novel catalytic systems, such as copper-catalyzed reactions, and utilizing modern solvents like cyclopentyl methyl ether (CPME) to improve reaction efficiency and environmental friendliness. researchgate.net The development of methods to create a library of analogs with modifications at various positions of the chromone ring and the side chain will be essential for optimizing its biological activity. nih.gov

Detailed Elucidation of Biosynthetic Enzymes

Understanding the biosynthesis of this compound can provide pathways for its biotechnological production. Research suggests that its biosynthesis involves pathways such as the methylation of its precursor, heteropeucenin. researchgate.net Future studies should focus on identifying and characterizing the specific enzymes responsible for the key steps in its formation, including the cyclization to form the chromone ring and the subsequent methylation. This would likely involve a combination of isotopic labeling studies, transcriptomics to identify candidate genes, and in vitro characterization of recombinant enzymes.

Mechanistic Studies in Diverse Cellular Models

To fully understand the potential of this compound, its mechanism of action needs to be investigated at a cellular level. 41.89.96 Initial studies have pointed to anti-proliferative effects. core.ac.uk Future research should utilize a variety of cell-based assays and cellular models to pinpoint its molecular targets. For instance, if its anti-cancer potential is pursued, studies in various cancer cell lines would be necessary to determine its spectrum of activity. Techniques such as kinase screening assays could reveal if it acts as an inhibitor of specific signaling pathways. youtube.com Investigating its effects on cellular processes like apoptosis, cell cycle progression, and inflammation in relevant cell models will provide a comprehensive understanding of its biological function.

Q & A

Q. What are the accepted protocols for synthesizing Heteropeucenin, methyl ether, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves etherification of precursor alcohols or phenols under controlled conditions. For example, palladium-catalyzed cross-coupling (e.g., aryl halides with methanol derivatives) is a validated approach for methyl ether formation . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity, and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) significantly impact yield. Side reactions like over-alkylation can be mitigated using sterically hindered bases (e.g., K₃PO₄) .

Q. How is the structural elucidation of this compound performed, and which spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Methyl ether protons resonate at δ 3.2–3.5 ppm, distinct from hydroxyl groups.

- ¹³C NMR : The methoxy carbon appears at δ 50–60 ppm .

Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z corresponding to C₂₈H₃₆O₅) . Infrared (IR) spectroscopy identifies ether linkages (C-O-C stretch at ~1100 cm⁻¹) .

Q. What are the IUPAC naming conventions for methyl ether derivatives like this compound?

- Methodological Answer : Ethers are named by listing alkyl/aryl groups alphabetically followed by "ether." For this compound, the parent compound (Heteropeucenin) retains its name, with the methoxy group specified as a substituent. Example: If the core structure is a diterpene, the methoxy group’s position is denoted numerically (e.g., 7-O-methylheteropeucenin) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (e.g., DMF vs. THF), catalyst type (Pd vs. Cu), and reaction time .

- Byproduct Analysis : Employ HPLC or GC-MS to identify impurities (e.g., di-alkylated products) and adjust stoichiometry (e.g., limiting methanol excess to 1.2 equiv) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to pinpoint optimal termination points .

Q. How should contradictory data regarding the stability of this compound under acidic conditions be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments with standardized conditions (pH 2–4, 25–40°C) and quantify degradation via LC-MS .

- Mechanistic Probes : Use isotopic labeling (e.g., CD₃O– groups) to track ether cleavage pathways .

- Comparative Studies : Cross-reference findings with structurally analogous methyl ethers (e.g., tricin 7-O-glucoside) to identify trends in acid sensitivity .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., cytochrome P450 enzymes) .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP (lipophilicity) and polar surface area .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.